ProINDY

Beschreibung

Structure

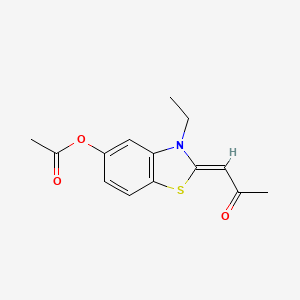

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2Z)-3-ethyl-2-(2-oxopropylidene)-1,3-benzothiazol-5-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-4-15-12-8-11(18-10(3)17)5-6-13(12)19-14(15)7-9(2)16/h5-8H,4H2,1-3H3/b14-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEOCVDWLAYGRX-AUWJEWJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)OC(=O)C)SC1=CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=CC(=C2)OC(=O)C)S/C1=C\C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ProINDY: A Technical Guide to its Mechanism of Action as a DYRK1A/B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ProINDY is a cell-permeable prodrug of the potent ATP-competitive inhibitor INDY, targeting the dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/B). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its primary molecular target, the subsequent effects on key signaling pathways, and a summary of its biological activity. Quantitative data from in vitro and in vivo studies are presented, alongside detailed experimental protocols for key assays. Visualizations of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's function.

Introduction

This compound has emerged as a valuable research tool for investigating the physiological and pathological roles of DYRK1A/B. These serine/threonine kinases are implicated in a range of cellular processes, including neuronal development, cell cycle regulation, and signal transduction. Dysregulation of DYRK1A activity has been linked to several pathological conditions, most notably Down syndrome and Alzheimer's disease. This compound, as a more lipophilic and cell-permeable derivative of INDY, offers a significant advantage for cellular and in vivo studies. This guide synthesizes the current understanding of this compound's mechanism of action.

Mechanism of Action: Inhibition of DYRK1A/B

This compound is designed to readily cross cell membranes, after which it is intracellularly converted to its active form, INDY. INDY exerts its biological effects through the direct, ATP-competitive inhibition of DYRK1A and DYRK1B.

Molecular Target: DYRK1A and DYRK1B Kinases

The primary molecular targets of INDY are the DYRK1A and DYRK1B kinases. X-ray crystallography has revealed that INDY binds to the ATP-binding pocket of DYRK1A, thereby preventing the phosphorylation of its substrates[1].

In Vitro Inhibitory Activity

INDY demonstrates potent inhibitory activity against both DYRK1A and DYRK1B, with comparable IC50 values in the sub-micromolar range.

| Kinase | IC50 (µM) | Reference |

| DYRK1A | 0.24 | [2][3][4] |

| DYRK1B | 0.23 | [2][4] |

INDY also exhibits some inhibitory activity against other kinases, particularly at higher concentrations[2].

| Kinase | % Inhibition at 10 µM | Reference |

| DYRK2 | > 90% | [2] |

| CLK1 | > 90% | [2] |

| CLK4 | > 90% | [2] |

| Casein Kinase 1 | > 90% | [2] |

| PIM1 | > 90% | [2] |

Downstream Signaling Pathways

The inhibition of DYRK1A/B by INDY leads to the modulation of several key downstream signaling pathways.

Tau Phosphorylation

DYRK1A is known to phosphorylate tau protein at several residues, a process implicated in the formation of neurofibrillary tangles in Alzheimer's disease. INDY has been shown to effectively reverse the aberrant tau-phosphorylation induced by DYRK1A overexpression[1][2][3].

Calcineurin/NFAT Signaling Pathway

DYRK1A acts as a negative regulator of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway by phosphorylating NFAT transcription factors, which promotes their nuclear export and subsequent inactivation[5][6][7]. Inhibition of DYRK1A by INDY rescues this repressed calcineurin/NFAT signaling[1][2][3].

In Vivo Efficacy

The utility of this compound in a living organism has been demonstrated in Xenopus laevis embryos. Overexpression of DYRK1A in these embryos leads to severe head malformations. Treatment with this compound was shown to effectively rescue these developmental defects, resulting in normally developed embryos[1].

Experimental Protocols

In Vitro DYRK1A Kinase Assay (Example using Radiometric Method)

This protocol is a generalized representation based on common kinase assay methodologies.

-

Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

-

Reagent Preparation:

-

Prepare a solution of recombinant human DYRK1A enzyme in kinase buffer.

-

Prepare a solution of a suitable substrate (e.g., a synthetic peptide like DYRKtide) in kinase buffer.

-

Prepare a solution of [γ-³³P]ATP in kinase buffer.

-

Prepare serial dilutions of INDY (or this compound, with pre-incubation to allow for conversion) in DMSO, and then dilute further in kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the DYRK1A enzyme, the substrate, and the INDY/ProINDY solution.

-

Initiate the reaction by adding the [γ-³³P]ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each INDY/ProINDY concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Xenopus Embryo Rescue Experiment (Conceptual Protocol)

This protocol is a conceptual outline based on the published outcomes, as a detailed step-by-step protocol is not publicly available.

-

Xenopus Embryo Preparation:

-

Obtain Xenopus laevis embryos through in vitro fertilization.

-

At the one or two-cell stage, microinject the embryos with synthetic mRNA encoding for DYRK1A. A control group should be injected with a control mRNA (e.g., GFP).

-

-

This compound Treatment:

-

Following microinjection, transfer the embryos to a culture medium containing a specific concentration of this compound (e.g., 2.5 µM). A control group of DYRK1A-injected embryos should be cultured in a medium with the vehicle (e.g., DMSO).

-

-

Phenotypic Analysis:

-

Allow the embryos to develop to the appropriate stage (e.g., tadpole stage).

-

Visually inspect the embryos under a microscope for morphological changes, particularly focusing on head and eye development.

-

Quantify the percentage of embryos exhibiting normal development, partial rescue, and severe malformations in each treatment group.

-

-

Data Analysis:

-

Statistically compare the phenotypic outcomes between the different treatment groups to determine the efficacy of this compound in rescuing the DYRK1A-overexpression phenotype.

-

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively available in the public domain. As a prodrug, this compound is designed to be more lipophilic than INDY, which is expected to enhance its cell membrane permeability and oral bioavailability. The conversion of this compound to INDY is presumed to occur intracellularly through the action of esterases.

Alternative Mechanisms of Action

While the primary mechanism of action of this compound is the inhibition of DYRK1A/B, some initial reports suggested a potential role in cancer cell biology through interactions with fatty acid receptors and inhibition of oxidized LDL uptake. However, this aspect of this compound's activity is less well-characterized compared to its effects as a DYRK1A/B inhibitor, and further research is needed to substantiate this as a significant mechanism of action.

Conclusion

This compound is a valuable chemical probe for studying the roles of DYRK1A and DYRK1B in cellular and developmental processes. Its mechanism of action is centered on the potent and ATP-competitive inhibition of these kinases by its active form, INDY. This inhibition leads to the modulation of key downstream signaling pathways, including the reduction of tau phosphorylation and the restoration of calcineurin/NFAT signaling. The in vivo efficacy of this compound has been demonstrated in a Xenopus model of DYRK1A overexpression. While detailed pharmacokinetic data are limited, its design as a prodrug enhances its utility for in vitro and in vivo applications. Further research may elucidate additional biological activities of this compound.

References

- 1. Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. INDY, DYRK1A/B inhibitor (ab223890) | Abcam [abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. NFATc1 phosphorylation by DYRK1A increases its protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DYRK1A Controls HIV-1 Replication at a Transcriptional Level in an NFAT Dependent Manner | PLOS One [journals.plos.org]

ProINDY: A Technical Guide to a Prodrug Inhibitor of DYRK1A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a crucial role in brain development and function.[1] Its over-activity has been implicated in the pathology of neurodevelopmental disorders such as Down syndrome and neurodegenerative diseases like Alzheimer's disease.[1][2][3][4] This has made DYRK1A a significant therapeutic target for drug discovery. ProINDY is a cell-permeable prodrug that is converted intracellularly to the potent and ATP-competitive DYRK1A inhibitor, INDY.[5][6][7] This guide provides a comprehensive technical overview of this compound and its active form, INDY, including their mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Mechanism of Action

This compound is designed for enhanced cell membrane permeability.[7][8] Once inside the cell, it is hydrolyzed to its active form, INDY.[8] INDY acts as a potent inhibitor of DYRK1A by competing with ATP for binding to the enzyme's active site.[1][9] X-ray crystallography has confirmed that INDY binds within the ATP pocket of DYRK1A.[1] By inhibiting DYRK1A, INDY can reverse aberrant tau-phosphorylation and rescue repressed calcineurin/NFAT (nuclear factor of activated T-cells) signaling, both of which are downstream effects of DYRK1A over-activity.[1][10]

Caption: Conversion of this compound to the active inhibitor INDY and its mechanism of action.

Quantitative Data: In Vitro Inhibition Profile of INDY

The inhibitory activity of INDY, the active form of this compound, against DYRK1A and other kinases has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Target Kinase | IC50 (µM) | Reference |

| DYRK1A | 0.24 | [1][9][10] |

| DYRK1B | 0.23 | [9][10] |

Table 1: IC50 values of INDY for DYRK1A and DYRK1B.

| Parameter | Value (µM) | Target Kinase | Reference |

| Ki | 0.18 | DYRK1A | [1][9][11] |

| Km (ATP) | 37 | DYRK1A | [11] |

Table 2: Kinetic parameters for INDY's inhibition of DYRK1A.

INDY has also been shown to inhibit other kinases at higher concentrations. At a concentration of 10 µM, INDY exhibited over 90% inhibition of DYRK2, DYRK3, CLK1, CLK4, casein kinase 1 (CSNK1D), and PIM1.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and INDY, based on published research.

In Vitro DYRK1A Kinase Assay

This protocol is adapted from methods used to characterize DYRK1A inhibitors.

Objective: To determine the in vitro inhibitory activity of INDY on DYRK1A.

Materials:

-

Recombinant human DYRK1A enzyme

-

DYRK1A substrate peptide (e.g., RBER-CHKtide)

-

ATP (Adenosine 5'-triphosphate)

-

INDY (dissolved in DMSO)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2)

-

[γ-³³P]ATP for radioactive detection or phospho-specific antibodies for non-radioactive detection (ELISA)

-

96-well plates

-

Incubator

-

Detection system (scintillation counter or plate reader)

Procedure:

-

Prepare a serial dilution of INDY in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

In a 96-well plate, add the recombinant DYRK1A enzyme and the INDY dilution (or DMSO as a vehicle control).

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP (including [γ-³³P]ATP if using radioactive detection). A typical ATP concentration is 100 µM.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 20 mM EDTA).

-

Detect the amount of phosphorylated substrate. For radioactive assays, this can be done by capturing the peptide on a filter membrane and measuring radioactivity. For ELISA-based assays, a phospho-specific antibody is used for detection.

-

Calculate the percentage of inhibition for each INDY concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Tau Phosphorylation Assay

This protocol is based on experiments conducted in COS-7 or similar cell lines.[9]

Objective: To assess the effect of INDY on DYRK1A-mediated tau phosphorylation in a cellular context.

Materials:

-

COS-7 cells (or other suitable cell line)

-

Expression vectors for EGFP-DYRK1A and EGFP-tau

-

Cell culture medium and supplements

-

Transfection reagent

-

INDY (dissolved in DMSO)

-

Lysis buffer

-

Antibodies: anti-phospho-tau (specific for a DYRK1A phosphorylation site), anti-total-tau, and appropriate secondary antibodies.

-

Western blotting reagents and equipment.

Procedure:

-

Co-transfect COS-7 cells with EGFP-DYRK1A and EGFP-tau expression vectors.

-

After transfection, treat the cells with various concentrations of INDY (e.g., 0.3-30 µM) or DMSO for a specified period (e.g., 20 hours).[9]

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Perform Western blot analysis using antibodies against a specific phospho-tau epitope and total tau.

-

Quantify the band intensities to determine the ratio of phosphorylated tau to total tau at each INDY concentration.

In Vivo Xenopus Embryo Assay

This protocol is based on the in vivo experiments demonstrating the efficacy of this compound.[1][5][8]

Objective: To evaluate the ability of this compound to rescue developmental defects induced by DYRK1A overexpression in Xenopus laevis embryos.

Materials:

-

Xenopus laevis embryos

-

mRNA encoding xDyrk1A (the Xenopus homolog of DYRK1A)

-

This compound (dissolved in a suitable vehicle)

-

Microinjection apparatus

-

Microscope for observing embryo development

Procedure:

-

Fertilize Xenopus eggs and allow them to develop to the one-cell or two-cell stage.

-

Microinject the embryos with xDyrk1A mRNA to induce overexpression.

-

At a later developmental stage (e.g., blastula stage), place the embryos in a solution containing this compound (e.g., 2.5 µM) or the vehicle control.[9]

-

Allow the embryos to develop to a later stage (e.g., tadpole stage, stage 40/41).[11]

-

Observe and score the embryos for developmental malformations, particularly in the head and eyes.

-

Calculate the percentage of embryos with a normal phenotype in the this compound-treated group compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the DYRK1A signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: Simplified DYRK1A signaling pathway in the context of neurodegeneration.

Caption: Experimental workflow for the evaluation of this compound as a DYRK1A inhibitor.

Conclusion

This compound serves as a valuable research tool for studying the physiological and pathological roles of DYRK1A. Its cell-permeable nature and subsequent conversion to the potent DYRK1A inhibitor INDY allow for the investigation of DYRK1A function in both cellular and in vivo models. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of DYRK1A-related signaling pathways and diseases.

References

- 1. Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | DYRK | Tocris Bioscience [tocris.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. INDY, DYRK1A/B inhibitor (ab223890) | Abcam [abcam.com]

- 11. apexbt.com [apexbt.com]

ProINDY: A Technical Guide on Lipophilicity and Cell Permeability for Drug Development Professionals

Abstract

ProINDY is a prodrug of the potent and selective DYRK1A/B inhibitor, INDY. Developed to enhance the therapeutic potential of its parent compound, this compound exhibits increased lipophilicity and cell permeability, facilitating its transport across cellular membranes to engage its intracellular targets. This technical guide provides an in-depth analysis of the lipophilicity and cell permeability of this compound, offering detailed experimental protocols for their assessment and exploring the downstream signaling pathways affected by this compound. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of kinase inhibitors and their therapeutic applications.

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a critical enzyme involved in a variety of cellular processes, and its dysregulation has been implicated in several pathological conditions, including neurodegenerative diseases. This compound, as a cell-permeable prodrug of the DYRK1A/B inhibitor INDY, represents a significant advancement in the development of targeted therapies. Its enhanced physicochemical properties are designed to overcome the delivery challenges often associated with small molecule inhibitors. This guide will focus on the two key attributes that underpin its improved efficacy: lipophilicity and cell permeability.

Physicochemical Properties of this compound

This compound is chemically described as (1Z)-1-(5-Acetyloxy-3-ethyl-2(3H)-benzothiazolylidene)-2-propanone. The addition of the acetyloxy group to the INDY scaffold increases its lipophilicity, a key determinant of its ability to traverse the lipid bilayers of cell membranes.

Lipophilicity

Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A higher LogP value generally indicates greater lipophilicity. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant measure.

Table 1: Lipophilicity Data for this compound and INDY

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP (cLogP) | Experimental LogP/LogD |

| This compound | C14H15NO3S | 277.34 | Data not available | Data not publicly available |

| INDY | C12H13NO2S | 235.30 | Data not available | Data not publicly available |

Cell Permeability

The ability of a drug to permeate cell membranes is crucial for reaching intracellular targets. Cell permeability is often assessed in vitro using cell-based assays, such as the Caco-2 permeability assay. This assay measures the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and mimic the intestinal epithelial barrier. The apparent permeability coefficient (Papp) is the standard metric derived from this assay.

This compound is described as a cell-permeable compound.[1] It is expected that this compound would exhibit a higher Papp value compared to INDY, indicating enhanced cell membrane transport.

Table 2: Caco-2 Permeability Data

| Compound | Apparent Permeability (Papp, cm/s) | Efflux Ratio | Permeability Classification |

| This compound | Data not publicly available | Data not publicly available | Expected to be High |

| INDY | Data not publicly available | Data not publicly available | Moderate to Low |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the lipophilicity and cell permeability of compounds like this compound.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This protocol describes the classic shake-flask method for determining the LogP of a compound.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

-

Centrifuge

-

Vortex mixer

-

Thermostatically controlled shaker

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Add a known amount of the stock solution to a vessel containing equal volumes of water-saturated n-octanol and octanol-saturated water.

-

Securely cap the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient time to allow for equilibrium to be reached (typically 1-24 hours).

-

After shaking, centrifuge the vessel to ensure complete separation of the two phases.

-

Carefully collect aliquots from both the n-octanol and aqueous phases.

-

Analyze the concentration of the test compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is then calculated as the base-10 logarithm of P.

Caption: Workflow for LogP Determination by Shake-Flask Method.

Caco-2 Cell Permeability Assay

This protocol outlines the procedure for assessing the intestinal permeability of a compound using the Caco-2 cell monolayer model.[2]

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

Test compound (this compound)

-

Control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

-

Lucifer yellow for monolayer integrity testing

-

Analytical instrumentation (LC-MS/MS)

-

TEER meter (e.g., Millicell® ERS-2)

Procedure:

-

Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at a suitable density. Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a pre-defined threshold (e.g., >250 Ω·cm²). Additionally, perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.

-

Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

-

Transport Experiment (Basolateral to Apical - B to A): To assess active efflux, perform the transport experiment in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.

-

Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

-

Calculation of Apparent Permeability (Papp):

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration in the donor chamber.

-

-

-

Calculation of Efflux Ratio:

-

Efflux Ratio = Papp (B to A) / Papp (A to B)

-

An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

-

Caption: Workflow for Caco-2 Cell Permeability Assay.

Signaling Pathways Modulated by this compound

This compound, through its active form INDY, inhibits DYRK1A, a kinase that phosphorylates a variety of substrates. This inhibition has significant downstream effects on key signaling pathways implicated in neurodegeneration and other diseases.

Inhibition of Tau Phosphorylation

Hyperphosphorylation of the microtubule-associated protein tau is a hallmark of Alzheimer's disease and other tauopathies. DYRK1A is one of the kinases responsible for phosphorylating tau at several disease-associated sites. By inhibiting DYRK1A, this compound reduces the phosphorylation of tau, which can help maintain its normal function in stabilizing microtubules and prevent the formation of neurofibrillary tangles.[1]

Caption: this compound's Inhibition of the Tau Phosphorylation Pathway.

Rescue of Calcineurin/NFAT Signaling

The calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway is crucial for the development and function of the nervous system. DYRK1A can phosphorylate NFAT, leading to its nuclear exclusion and subsequent repression of NFAT-mediated gene transcription. This compound, by inhibiting DYRK1A, prevents the phosphorylation of NFAT, allowing it to translocate to the nucleus and activate the transcription of its target genes. This rescue of calcineurin/NFAT signaling is thought to contribute to the neuroprotective effects of this compound.[1]

Caption: this compound's Rescue of the Calcineurin/NFAT Signaling Pathway.

Conclusion

This compound's enhanced lipophilicity and cell permeability make it a promising therapeutic candidate for targeting diseases associated with DYRK1A hyperactivation. This technical guide has provided a framework for understanding and evaluating these critical properties through detailed experimental protocols. The elucidation of its mechanism of action, particularly its impact on tau phosphorylation and calcineurin/NFAT signaling, further underscores its potential in the field of drug development. Further studies providing quantitative data on the lipophilicity and permeability of this compound will be invaluable for its continued preclinical and clinical development.

References

ProINDY and the Pursuit of Cognitive Normalization in Down Syndrome: A Technical Guide to DYRK1A Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Down syndrome (DS), or Trisomy 21, is a complex genetic condition characterized by a range of physiological and cognitive symptoms. A key contributor to the neurological and cognitive deficits observed in DS is the overexpression of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) gene, located on chromosome 21.[1][2][3][4][5][6][7] This has positioned DYRK1A as a promising therapeutic target for improving cognitive function in individuals with Down syndrome.[2][3][4] This technical guide provides an in-depth overview of the relevance of inhibiting DYRK1A in the context of Down syndrome research, with a focus on the experimental approaches and signaling pathways involved. It will also briefly touch upon the metabolic dysregulation in Down syndrome, a related area of research connected to the INDY (I'm Not Dead Yet) protein, from which the prodrug "proINDY," a DYRK1A inhibitor, derives its name.

Introduction: The Dual Relevance of "INDY" in Down Syndrome Research

The term "INDY" in the context of Down syndrome research can be associated with two distinct but significant biological entities:

-

INDY (I'm Not Dead Yet) Protein (SLC13A5): This protein is a transporter for citrate and other intermediates of the tricarboxylic acid (TCA) cycle.[8][9][10][11] Research on the INDY protein, and its mammalian homolog mINDY (SLC13A5), has primarily focused on its role in metabolism and longevity.[8][9][10][11][12] Reduced expression of the Indy gene has been shown to extend lifespan in flies and worms and protect against age- and diet-induced metabolic issues in mice.[8][12] Given that individuals with Down syndrome often exhibit metabolic alterations, including obesity and an increased risk of diabetes, the study of metabolic regulators like INDY is of contextual relevance.[13][14][15][16]

-

This compound, a Prodrug Inhibitor of DYRK1A: In a more direct therapeutic context for the cognitive aspects of Down syndrome, "this compound" has been described as a prodrug of "INDY," a potent and selective inhibitor of the DYRK1A kinase.[1] The overexpression of DYRK1A is a major pathogenic factor in Down syndrome, contributing significantly to cognitive deficits.[1][2][3][4][5] Therefore, the development of DYRK1A inhibitors like INDY and its prodrug this compound represents a key therapeutic strategy.

This guide will primarily focus on the latter, the inhibition of DYRK1A, as it is a more direct and actively pursued therapeutic target for the neurological aspects of Down syndrome.

DYRK1A: A Critical Pathogenic Factor in Down Syndrome

DYRK1A is a serine/threonine kinase that plays a crucial role in brain development and function.[1][2] Due to the triplication of chromosome 21, individuals with Down syndrome have an approximately 1.5-fold increase in DYRK1A expression.[5] This overexpression leads to the hyperphosphorylation of several downstream targets, disrupting critical neuronal processes.

Signaling Pathways Dysregulated by DYRK1A Overexpression

The excessive activity of DYRK1A in Down syndrome impacts multiple signaling pathways, contributing to the observed neuropathology.

-

Tau Phosphorylation and Alzheimer's Disease Neuropathology: DYRK1A is known to phosphorylate tau protein at several sites, a key event in the formation of neurofibrillary tangles, which are a hallmark of Alzheimer's disease.[1][17] Individuals with Down syndrome almost invariably develop Alzheimer's pathology by middle age.[18] Inhibition of DYRK1A can reverse this aberrant tau phosphorylation.[1][17]

-

NFAT Signaling Pathway: The Nuclear Factor of Activated T-cells (NFAT) signaling pathway is crucial for many developmental processes, including in the nervous system. DYRK1A acts as a negative regulator of this pathway.[1][17] Overexpression of DYRK1A leads to repressed NFAT signaling, which can be rescued by DYRK1A inhibitors.[1]

-

Amyloid Precursor Protein (APP) Processing: DYRK1A can also phosphorylate APP, potentially influencing its processing and the production of amyloid-beta peptides, another key component of Alzheimer's disease plaques.[17]

Below is a diagram illustrating the central role of DYRK1A in these key signaling pathways.

Caption: Role of overexpressed DYRK1A in Down syndrome neuropathology.

Therapeutic Strategy: Inhibition of DYRK1A

The development of potent and selective DYRK1A inhibitors is a major focus of therapeutic research for Down syndrome.[1][2][3][4] Several compounds, including INDY and its prodrug this compound, have been investigated for their ability to normalize the detrimental effects of DYRK1A overexpression.

Quantitative Data on DYRK1A Inhibitors

The efficacy of DYRK1A inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki).

| Inhibitor | IC50 (µM) | Ki (µM) | Reference |

| INDY | 0.24 | 0.18 | [1] |

| This compound | ~2.0 | - | [17] |

| Harmine | ~0.5 | - | [17] |

| CX-4945 | 0.0068 | - | [17] |

Note: IC50 and Ki values can vary depending on the experimental conditions.

Experimental Protocols for Assessing DYRK1A Inhibition

A multi-tiered experimental approach is typically employed to evaluate the efficacy of DYRK1A inhibitors, progressing from in vitro assays to in vivo models.

3.2.1. In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of a compound on DYRK1A kinase activity.

-

Methodology:

-

Recombinant human DYRK1A enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.

-

The test compound (e.g., INDY) is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The extent of substrate phosphorylation is quantified, often using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

3.2.2. Cell-Based Assays

-

Objective: To assess the ability of the inhibitor to counteract the effects of DYRK1A overexpression in a cellular context.

-

Methodology (Example: NFAT Reporter Assay):

-

HEK293 cells are co-transfected with an expression vector for DYRK1A and a reporter plasmid containing a luciferase gene under the control of an NFAT-responsive promoter.

-

The cells are treated with the DYRK1A inhibitor at various concentrations.

-

NFAT signaling is stimulated (e.g., with a calcium ionophore like ionomycin).

-

Luciferase activity is measured as a readout of NFAT-dependent gene expression.

-

The ability of the inhibitor to rescue the DYRK1A-induced repression of NFAT signaling is quantified.

-

3.2.3. In Vivo Models

-

Objective: To evaluate the therapeutic potential of the inhibitor in a living organism exhibiting features of Down syndrome.

-

Methodology (Example: Xenopus Embryo Model):

-

Xenopus embryos are microinjected with mRNA encoding human DYRK1A to induce overexpression.

-

Overexpression of DYRK1A in Xenopus embryos typically leads to developmental defects, such as head malformations.

-

The embryos are then treated with the DYRK1A inhibitor (e.g., this compound).

-

The developmental phenotype of the treated embryos is observed and scored.

-

A successful inhibitor will rescue the developmental defects caused by DYRK1A overexpression, resulting in normally developed embryos.[1]

-

The following diagram illustrates a typical experimental workflow for the evaluation of a DYRK1A inhibitor.

References

- 1. Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DYRK1A Protein, A Promising Therapeutic Target to Improve Cognitive Deficits in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome [frontiersin.org]

- 4. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Down syndrome and DYRK1A overexpression: relationships and future therapeutic directions [frontiersin.org]

- 6. scitechdaily.com [scitechdaily.com]

- 7. sciencedaily.com [sciencedaily.com]

- 8. INDY—A New Link to Metabolic Regulation in Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. The role of INDY in metabolism, health and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The longevity gene INDY (I'm Not Dead Yet) in metabolic control: Potential as pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. Frontiers | Down Syndrome Is a Metabolic Disease: Altered Insulin Signaling Mediates Peripheral and Brain Dysfunctions [frontiersin.org]

- 15. Metabolic Diseases and Down Syndrome: How Are They Linked Together? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Down Syndrome Is a Metabolic Disease: Altered Insulin Signaling Mediates Peripheral and Brain Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A chemical with proven clinical safety rescues Down-syndrome-related phenotypes in through DYRK1A inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. news.asu.edu [news.asu.edu]

ProINDY: A Technical Guide to a Cell-Permeable DYRK1A/B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ProINDY is a cell-permeable prodrug of the potent and selective ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 1B (DYRK1B), known as INDY.[1][2][3] As an acetylated analogue of INDY, this compound exhibits enhanced lipophilicity and cell membrane permeability, making it a valuable tool for in vitro and in vivo studies.[3][4] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action in key signaling pathways. Detailed experimental protocols for assays in which this compound has been utilized are also presented.

Chemical Structure and Properties

This compound, with the chemical name (1Z)-1-(5-Acetyloxy3-ethyl-2(3H)-benzothiazolylidene)-2-propanone, is converted intracellularly to its active form, INDY.[1] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (1Z)-1-(5-Acetyloxy3-ethyl-2(3H)-benzothiazolylidene)-2-propanone | [1] |

| Molecular Formula | C₁₄H₁₅NO₃S | [1] |

| Molecular Weight | 277.34 g/mol | [1] |

| CAS Number | 719277-30-2 | [1] |

| Appearance | Solid | [2] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C | [1] |

Mechanism of Action and Biological Activity

This compound functions as a prodrug, readily crossing the cell membrane due to its increased lipophilicity.[3] Once inside the cell, it is metabolized into INDY, which exerts its inhibitory effect on DYRK1A and DYRK1B.[1][5] DYRK1A is a serine/threonine kinase implicated in neurodevelopment and overexpressed in Down syndrome and Alzheimer's disease.[5][6]

INDY is an ATP-competitive inhibitor, binding to the ATP pocket of the DYRK1A enzyme.[5][7] This inhibition has been shown to have significant downstream effects on two major signaling pathways: Tau phosphorylation and the Calcineurin/NFAT pathway.

Inhibition of Tau Phosphorylation

Hyperphosphorylation of the tau protein is a hallmark of Alzheimer's disease.[8][9] DYRK1A is one of the kinases that can phosphorylate tau.[1][2] By inhibiting DYRK1A, this compound reduces the phosphorylation of tau protein.[1][2] Specifically, this compound has been shown to inhibit the phosphorylation of Thr212 of the tau protein in cultured cells overexpressing DYRK1A.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Networking with proline-directed protein kinases implicated in tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proline-directed phosphorylation of human Tau protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. The Importance of Tau Phosphorylation for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Administration of DYRK1A Inhibitors in Animal Models of Dysglycemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a promising therapeutic target for conditions characterized by insulin dysglycemia, such as type 1 and type 2 diabetes.[1][2] Inhibition of DYRK1A has been shown to promote pancreatic β-cell proliferation and enhance insulin secretion, thereby offering a potential strategy for restoring β-cell mass and function.[1][2] While specific in-vivo administration protocols for "ProINDY" in animal models of dysglycemia are not extensively detailed in the public domain, this document provides a comprehensive overview and generalized protocols based on studies with other potent DYRK1A inhibitors. These notes are intended to serve as a guide for researchers designing and executing preclinical studies with DYRK1A inhibitors in rodent models of diabetes and insulin resistance.

Mechanism of Action: DYRK1A Inhibition and Insulin Sensitivity

DYRK1A is a protein kinase that acts as a negative regulator of β-cell proliferation.[1][3] By inhibiting DYRK1A, small molecules can effectively "release the brakes" on β-cell division, leading to an expansion of the insulin-producing cell mass.[1][4] Furthermore, DYRK1A inhibition has been demonstrated to improve glucose-stimulated insulin secretion (GSIS).[3] The signaling pathway involves the modulation of key cell cycle regulators and transcription factors that govern β-cell growth and function.

Caption: Signaling pathway of DYRK1A inhibition in pancreatic β-cells.

Quantitative Data Summary

The following tables summarize quantitative data from studies on various DYRK1A inhibitors in rodent models of diabetes. This data can be used as a reference for expected outcomes when administering similar compounds.

Table 1: Effects of DYRK1A Inhibitors on Glucose Homeostasis in Diabetic Animal Models

| DYRK1A Inhibitor | Animal Model | Dosage and Route | Duration | Key Outcomes |

| Leucettinib-92 | Goto-Kakizaki (GK) rats | Not Specified | Long-term | Reduced basal hyperglycemia, improved glucose tolerance and glucose-induced insulin secretion.[1] |

| FX8474 | Streptozotocin (STZ)-induced diabetic mice | 10 mg/kg, oral gavage | 7 days | Improved fasted glucose levels and glucose tolerance.[4] |

| GNF2133 | RIP-DTA mice | Dose-dependent | Not Specified | Significant dose-dependent glucose disposal and insulin secretion.[5] |

Table 2: Effects of DYRK1A Inhibitors on β-Cell Proliferation

| DYRK1A Inhibitor | Model | Concentration | Key Outcomes |

| Leucettinibs (L41) | MIN6 and INS1E cells | 5 µM | Stimulated proliferation and cell cycle progression to G2/M phase.[3] |

| Various Novel Inhibitors | INS-1E and MIN6 cells | 5 µM | Increased proliferation (Ki67 staining).[6] |

| Harmine (control) | INS-1E and MIN6 cells | 5 µM | Increased proliferation (Ki67 staining).[6] |

Experimental Protocols

Protocol 1: Induction of Diabetes in Mouse Models

Objective: To induce a diabetic state in mice for the evaluation of this compound's therapeutic effects.

Materials:

-

Male mice (e.g., C57BL/6J, 8-10 weeks old)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5), sterile

-

Insulin syringes (28-30G)

-

Glucometer and test strips

Procedure:

-

Fast mice for 4-6 hours before STZ injection.[4]

-

Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A common dosage is a single high dose (e.g., 150-200 mg/kg) or multiple low doses (e.g., 40-50 mg/kg for 5 consecutive days) administered intraperitoneally (i.p.).[4][7]

-

Inject the calculated volume of STZ solution i.p.

-

Monitor blood glucose levels from tail vein blood 48-72 hours after the final STZ injection and then periodically.

-

Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.[4]

Caption: Experimental workflow for inducing diabetes in mice using STZ.

Protocol 2: Administration of DYRK1A Inhibitors to Diabetic Mice

Objective: To assess the in-vivo efficacy of a DYRK1A inhibitor on glucose metabolism in diabetic mice.

Materials:

-

Diabetic mice (from Protocol 1)

-

This compound or other DYRK1A inhibitor

-

Vehicle solution (e.g., 20% Kolliphor HS-15, 30% PEG400, and 50% 50 mM citric acid)[4]

-

Oral gavage needles

-

Syringes

-

Glucometer and test strips

-

Equipment for Intraperitoneal Glucose Tolerance Test (IPGTT)

Procedure:

-

Randomly assign diabetic mice to a vehicle control group and one or more this compound treatment groups.

-

Prepare the this compound formulation in the appropriate vehicle. A typical oral dose for a DYRK1A inhibitor is 10 mg/kg.[4]

-

Administer the vehicle or this compound solution daily via oral gavage for the duration of the study (e.g., 7-28 days).[4]

-

Monitor body weight and blood glucose levels regularly.

-

At the end of the treatment period, perform an Intraperitoneal Glucose Tolerance Test (IPGTT). a. Fast mice for 6 hours. b. Measure baseline blood glucose (t=0). c. Administer a 2 g/kg glucose solution intraperitoneally. d. Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

-

At the end of the study, euthanize the animals and collect pancreas tissue for histological analysis (e.g., β-cell mass, Ki67 staining for proliferation).

Caption: Experimental workflow for this compound administration and efficacy testing.

Conclusion

The administration of DYRK1A inhibitors presents a promising avenue for the treatment of diabetes by targeting the regenerative capacity of pancreatic β-cells. The protocols and data presented here, derived from studies on various DYRK1A inhibitors, provide a solid foundation for researchers investigating new compounds in this class, such as this compound. Careful experimental design, including the appropriate choice of animal model, dosage, and endpoints, is crucial for obtaining reproducible and translatable results.

References

- 1. DYRK1A inhibition restores pancreatic functions and improves glucose metabolism in a preclinical model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets | PLOS One [journals.plos.org]

- 4. Frontiers | A novel dual DYRK1A/B inhibitor for the treatment of type 1 diabetes [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Animal models for induction of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis After ProINDY Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

ProINDY is a cell-permeable prodrug of the potent and selective ATP-competitive inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B), known as INDY.[1] DYRK1A is a crucial serine/threonine kinase implicated in neurodevelopment and is overexpressed in Down syndrome. Its hyperactivity is linked to aberrant phosphorylation of several downstream targets, including Tau protein, and the dysregulation of the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[2][3] this compound, being more lipophilic than INDY, exhibits enhanced cell membrane permeability, making it an effective tool for in vitro and in vivo studies.[4]

Western blot analysis is a fundamental technique to elucidate the molecular effects of this compound treatment. This method allows for the sensitive and specific detection of changes in the phosphorylation state of key proteins within targeted signaling pathways, providing critical insights into the compound's mechanism of action and efficacy. These application notes provide detailed protocols for utilizing western blot to analyze protein phosphorylation following this compound treatment in a cell-based model.

Key Signaling Pathways Modulated by this compound

This compound, through its active form INDY, inhibits DYRK1A, thereby modulating key signaling pathways involved in cellular processes. The two primary pathways of interest for western blot analysis after this compound treatment are the Tau phosphorylation pathway and the Calcineurin/NFAT signaling pathway.

DYRK1A-Mediated Tau Phosphorylation Pathway

DYRK1A directly phosphorylates Tau protein at several residues, with threonine 212 (Thr212) being a notable site. Hyperphosphorylation of Tau is a hallmark of Alzheimer's disease and other tauopathies. This compound treatment is expected to decrease the phosphorylation of Tau at this and other sites by inhibiting DYRK1A activity.

DYRK1A and the Calcineurin/NFAT Signaling Pathway

DYRK1A negatively regulates the Calcineurin/NFAT signaling pathway by phosphorylating NFAT transcription factors, which promotes their nuclear export and subsequent inactivation.[2][3] By inhibiting DYRK1A, this compound is expected to decrease NFAT phosphorylation, leading to its nuclear retention and activation of target gene expression.

Data Presentation

The following table represents example quantitative data from a western blot analysis of a cell line overexpressing DYRK1A and Tau, treated with a DYRK1A inhibitor (e.g., INDY). Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to a loading control (e.g., β-actin). The data illustrates a dose-dependent decrease in Tau phosphorylation at Thr212.

| Treatment Group | Concentration (µM) | p-Tau (Thr212) / Total Tau (Normalized Intensity) | Fold Change vs. Control |

| Vehicle Control (DMSO) | 0 | 1.00 ± 0.12 | 1.00 |

| DYRK1A Inhibitor | 1 | 0.75 ± 0.09 | 0.75 |

| DYRK1A Inhibitor | 5 | 0.42 ± 0.05 | 0.42 |

| DYRK1A Inhibitor | 10 | 0.18 ± 0.03 | 0.18 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Experimental Workflow for Western Blot Analysis

The overall workflow for assessing the effect of this compound on protein phosphorylation involves cell culture and treatment, protein extraction, protein quantification, SDS-PAGE, protein transfer to a membrane, antibody incubation, and signal detection.

Detailed Methodologies

1. Cell Culture and this compound Treatment

-

Cell Line: A suitable cell line for studying DYRK1A activity, such as HEK293T or a neuronal cell line (e.g., SH-SY5Y), should be used. For enhanced signal, cells can be transiently transfected to overexpress DYRK1A and/or the substrate of interest (e.g., Tau).

-

Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM for HEK293T) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

-

Treatment: When cells reach the desired confluency, replace the old medium with fresh medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24 hours). The optimal incubation time should be determined empirically.

2. Protein Extraction

-

Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.

-

Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for ensuring equal loading of protein in each lane of the SDS-PAGE gel.

4. Western Blot Analysis

-

Sample Preparation: Based on the protein concentration, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a pre-cast or hand-cast SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel according to the manufacturer's recommendations.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-Tau Thr212, rabbit anti-NFAT, or mouse anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest to the loading control (e.g., β-actin) to account for any variations in protein loading.

Conclusion

This document provides a comprehensive guide for utilizing western blot analysis to investigate the effects of this compound treatment on key signaling pathways. The provided protocols and diagrams offer a framework for researchers to design and execute experiments to elucidate the mechanism of action of this promising DYRK1A/B inhibitor. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential.

References

Application Notes and Protocols for Immunofluorescence Analysis Following ProINDY Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

ProINDY is the prodrug of INDY, a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A).[1][2][3] Dyrk1A is a crucial serine/threonine kinase involved in brain development and function, and its overactivity has been implicated in pathological conditions such as Down syndrome.[3] this compound, being more lipophilic than INDY, exhibits enhanced cell membrane permeability, making it an effective tool for in vitro and in vivo studies.[1] These application notes provide detailed protocols for utilizing immunofluorescence to investigate the cellular effects of this compound treatment, focusing on its known impact on tau phosphorylation and NFAT (nuclear factor of activated T cells) signaling pathways.[1][2][3]

Key Applications

-

Neurobiology and Neurodegenerative Disease Research: Investigate the role of Dyrk1A in neuronal development, differentiation, and its implication in diseases characterized by tau pathology.

-

Drug Discovery and Development: Screen for and characterize the efficacy of Dyrk1A inhibitors by analyzing their impact on downstream cellular targets.

-

Signal Transduction Research: Elucidate the molecular mechanisms of Dyrk1A-mediated signaling pathways, particularly the NFAT pathway.

Quantitative Data Summary

The following tables represent hypothetical quantitative data obtained from immunofluorescence experiments following this compound treatment. These tables are intended to serve as a template for data presentation.

Table 1: Effect of this compound on Tau Phosphorylation

| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Phospho-Tau, a.u.) | Standard Deviation | % Reduction vs. Control |

| Vehicle Control | 0 | 158.4 | 12.7 | 0% |

| This compound | 1 | 112.9 | 9.8 | 28.7% |

| This compound | 5 | 75.2 | 6.5 | 52.5% |

| This compound | 10 | 48.6 | 4.1 | 69.3% |

Table 2: Effect of this compound on NFATc1 Nuclear Translocation

| Treatment Group | Concentration (µM) | % of Cells with Nuclear NFATc1 | Standard Deviation | Fold Change vs. Control |

| Vehicle Control | 0 | 15.2 | 2.1 | 1.0 |

| This compound | 1 | 35.8 | 3.5 | 2.4 |

| This compound | 5 | 68.4 | 5.2 | 4.5 |

| This compound | 10 | 85.1 | 4.8 | 5.6 |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Dyrk1A-NFAT Signaling Pathway Inhibition by this compound.

Caption: General workflow for immunofluorescence after this compound treatment.

Detailed Experimental Protocols

I. Protocol for Analyzing Tau Phosphorylation

This protocol describes the use of immunofluorescence to quantify changes in tau phosphorylation in a neuronal cell line (e.g., SH-SY5Y) following treatment with this compound.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Rabbit anti-phospho-Tau (specific for the phosphorylation site of interest)

-

Secondary Antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting Medium

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.

-

Allow cells to adhere and grow for 24-48 hours.

-

Prepare serial dilutions of this compound in cell culture medium. A final concentration range of 1-10 µM is a common starting point. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Replace the medium with the this compound-containing or vehicle control medium and incubate for the desired treatment duration (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Aspirate the medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

-

Dilute the primary anti-phospho-Tau antibody in Blocking Buffer according to the manufacturer's recommendations.

-

Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Mounting and Imaging:

-

Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Seal the coverslips with nail polish and allow them to dry.

-

Image the slides using a fluorescence or confocal microscope. Acquire images using consistent settings for all treatment groups.

-

-

Image Analysis:

-

Quantify the mean fluorescence intensity of the phospho-Tau signal within the cytoplasm of individual cells using image analysis software (e.g., ImageJ/Fiji, CellProfiler).

-

Normalize the phospho-Tau signal to a housekeeping protein or cell area if necessary.

-

Perform statistical analysis to determine the significance of any observed changes between treatment groups.

-

II. Protocol for Analyzing NFAT Nuclear Translocation

This protocol details the immunofluorescence-based quantification of NFATc1 nuclear translocation in a suitable cell line (e.g., HEK293T) following this compound treatment and stimulation.

Materials:

-

HEK293T cells

-

Cell culture medium and supplements

-

This compound (stock solution in DMSO)

-

Stimulating agent (e.g., Ionomycin and Phorbol 12-myristate 13-acetate (PMA))

-

PBS, 4% PFA, Permeabilization Buffer, Blocking Buffer (as described above)

-

Primary Antibody: Mouse anti-NFATc1

-

Secondary Antibody: Alexa Fluor 594-conjugated Goat anti-Mouse IgG

-

DAPI

-

Mounting Medium

Procedure:

-

Cell Culture and Treatment:

-

Follow the cell seeding procedure as described in Protocol I.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a calcium ionophore like Ionomycin (e.g., 1 µM) and PMA (e.g., 50 ng/mL) for 30-60 minutes to induce NFATc1 nuclear translocation.

-

-

Fixation, Permeabilization, and Blocking:

-

Perform these steps as described in Protocol I.

-

-

Antibody Incubation:

-

Incubate with diluted primary anti-NFATc1 antibody overnight at 4°C.

-

Wash and incubate with the diluted Alexa Fluor 594-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash as previously described.

-

-

Mounting and Imaging:

-

Perform DAPI staining, mounting, and imaging as described in Protocol I.

-

-

Image Analysis:

-

Identify individual cells and their nuclei based on the DAPI stain.

-

Quantify the mean fluorescence intensity of the NFATc1 signal in both the nucleus and the cytoplasm for each cell.

-

Calculate the nuclear-to-cytoplasmic fluorescence intensity ratio.

-

Alternatively, classify cells as having predominantly nuclear or cytoplasmic NFATc1 staining and calculate the percentage of cells with nuclear NFATc1 for each treatment group.

-

Perform statistical analysis to compare the different treatment conditions.

-

References

Application Note and Protocol: Preparation of ProINDY Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for ProINDY (also known as TG007), a cell-permeable prodrug and inhibitor of DYRK1A/B kinases. Accurate preparation of the stock solution is critical for ensuring experimental reproducibility and the integrity of results in research and drug development applications. This guide outlines the necessary materials, a step-by-step procedure, and essential safety precautions.

Introduction to this compound

This compound is the prodrug form of INDY, a potent and ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B).[1] As a prodrug, this compound is designed to be more lipophilic, enhancing its cell membrane permeability.[2] It has been utilized in research to inhibit the phosphorylation of tau protein and to rescue repressed calcineurin/NFAT signaling. Given its role in significant signaling pathways, the precise and accurate preparation of this compound stock solutions is paramount for reliable experimental outcomes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for calculating the required mass for stock solution preparation and for understanding the handling and storage requirements.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 277.34 g/mol | [2] |

| Formula | C₁₄H₁₅NO₃S | |

| CAS Number | 719277-30-2 | [2][3] |

| Appearance | Solid powder | [4] |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol | [2] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials and Equipment

-

This compound powder

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Stock Solution Preparation Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

Step-by-Step Procedure

-

Calculate the required mass of this compound:

-

To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

-

Example for 1 mL of 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 0.001 L * 277.34 g/mol = 2.7734 mg

-

-

-

Weigh the this compound powder:

-

Tare a clean, empty microcentrifuge tube or vial on a calibrated analytical balance.

-

Carefully weigh the calculated amount of this compound powder into the tube.

-

-

Add the solvent:

-

Using a calibrated micropipette, add the desired volume of DMSO to the tube containing the this compound powder.

-

-

Dissolve the this compound:

-

Close the tube securely and vortex the solution until the this compound powder is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution if necessary.[5]

-

-

Aliquot the stock solution:

Storage and Stability

Proper storage is crucial for maintaining the stability and activity of the this compound stock solution.

Table 2: Storage Conditions for this compound

| Form | Storage Temperature | Duration | Reference(s) |

| Powder | -20°C | As per manufacturer's recommendations | [3] |

| Stock Solution in Solvent | -20°C | Up to 1 month | [4] |

| Stock Solution in Solvent | -80°C | Up to 6 months | [3][4] |

Note: Always protect the stock solution from light.[6]

Safety Precautions

-

Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[3]

-

Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, to prevent skin and eye contact.[3]

-

In case of accidental contact, wash the affected area thoroughly with water.

-

Consult the Material Safety Data Sheet (MSDS) for complete safety information before handling.[2][3]

This compound Signaling Pathway

This compound acts as an inhibitor of DYRK1A/B kinases. This inhibition has downstream effects on pathways such as tau phosphorylation and calcineurin/NFAT signaling.

Caption: this compound inhibits DYRK1A/B, affecting downstream signaling.

References

Application Notes and Protocols for ProINDY Treatment of Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

ProINDY is a novel synthetic compound under investigation for its neuroprotective and neuro-regenerative properties. These application notes provide detailed protocols for the treatment of primary neurons with this compound, including guidelines for determining optimal treatment duration and concentration. The protocols outlined below are intended to serve as a starting point for researchers and may require further optimization based on specific neuronal types and experimental goals.

Mechanism of Action

This compound is hypothesized to exert its neuroprotective effects through the activation of the PI3K/Akt signaling pathway, a critical pathway in promoting cell survival and inhibiting apoptosis. By activating this cascade, this compound is thought to lead to the downstream inhibition of pro-apoptotic proteins and the enhancement of neuronal survival factors.

Experimental Protocols

I. Preparation of Primary Neuronal Cultures

This protocol is adapted from standard procedures for isolating and culturing primary hippocampal or cortical neurons.

Materials:

-

Embryonic day 18 (E18) mouse or rat pups

-

Dissection medium (e.g., Hibernate-E medium)

-

Enzymatic dissociation solution (e.g., Papain or Trypsin)

-

Neuronal plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)

-

Culture vessels (e.g., 96-well plates, 24-well plates with coverslips) coated with Poly-D-Lysine (PDL)

-

This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

Procedure:

-

Vessel Coating:

-

Prepare a 50 µg/mL working solution of PDL in sterile phosphate-buffered saline (PBS).

-

Add the PDL solution to the culture vessels, ensuring the entire surface is covered.

-

Incubate for at least 4 hours at 37°C or overnight at 4°C.

-

Aspirate the PDL solution and wash the vessels three times with sterile, deionized water. Allow the vessels to dry completely before use.

-

-

Neuronal Isolation:

-

Dissect hippocampi or cortices from E18 mouse or rat embryos in ice-cold dissection medium.

-

Transfer the tissue to the enzymatic dissociation solution and incubate at 37°C for 15-20 minutes.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

-

-

Cell Plating:

-

Plate the neurons at a desired density (e.g., 1 x 10^5 cells/cm²) in pre-warmed neuronal plating medium.

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

-

After 24 hours, perform a half-medium change to remove cellular debris. Continue to perform half-medium changes every 3-4 days.

-

II. This compound Treatment Protocol

Procedure:

-

Preparation of this compound Working Solutions:

-

Prepare a series of dilutions of the this compound stock solution in pre-warmed neuronal plating medium to achieve the desired final concentrations.

-

It is crucial to prepare a vehicle control (medium with the same concentration of DMSO or other solvent used for the stock solution).

-

-

Treatment of Primary Neurons:

-

For acute treatment studies, this compound can be added to the cultures at a specific time point (e.g., 7 days in vitro, DIV7).

-

For chronic treatment studies, this compound can be added to the medium during each half-medium change.

-

The duration of treatment will depend on the specific experimental question. For initial characterization, a time course of 24, 48, and 72 hours is recommended.

-

III. Assessment of Neuronal Viability

Neuronal viability can be assessed using various standard assays.

MTT Assay: This assay measures the metabolic activity of viable cells.

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add the MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

-

Collect the culture supernatant from each well.

-

Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

-

Read the absorbance at the recommended wavelength.

Quantitative Data Summary